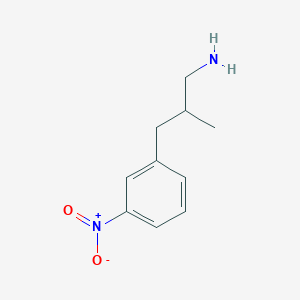

2-Methyl-3-(3-nitrophenyl)propan-1-amine

Description

2-Methyl-3-(3-nitrophenyl)propan-1-amine is a substituted propan-1-amine derivative featuring a methyl group at the second carbon and a 3-nitrophenyl moiety at the third carbon. While direct studies on this compound are scarce in the provided evidence, its structural analogs (e.g., halogenated or heterocyclic-substituted propan-1-amine derivatives) offer insights into its likely properties and applications .

Properties

IUPAC Name |

2-methyl-3-(3-nitrophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(7-11)5-9-3-2-4-10(6-9)12(13)14/h2-4,6,8H,5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRZJXYAINQJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-nitrophenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-3-phenylpropan-1-amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the meta position of the phenyl ring.

Another synthetic route involves the reduction of 2-Methyl-3-(3-nitrophenyl)propan-1-nitrile. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(3-nitrophenyl)propan-1-amine may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-Methyl-3-(3-aminophenyl)propan-1-amine.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Methyl-3-(3-nitrophenyl)propan-1-amine serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic substitutions

- Reductions to amines or hydroxylamines

These transformations are essential for developing new compounds with desired properties.

Biology

The compound has garnered attention for its potential biological activities:

- Antitumor Activity: Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-Methyl-3-(3-nitrophenyl)propan-1-amine have shown IC50 values indicating effective inhibition of cell proliferation in human cancer models .

Table 1: Antitumor Activity Summary

Medicine

The compound is explored for its potential therapeutic properties:

- Pharmaceutical Development: It acts as a precursor for synthesizing drugs with enhanced efficacy against specific diseases. The interactions facilitated by the nitrophenyl group may enhance binding to biological targets such as enzymes and receptors.

Case Study: Anticancer Properties

A study evaluated the anticancer effects of similar nitro-containing compounds. It was found that structural modifications could significantly increase their cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Industrial Applications

In addition to its scientific applications, 2-Methyl-3-(3-nitrophenyl)propan-1-amine is utilized in the production of:

- Dyes and pigments: Its chemical properties make it suitable for creating vibrant colors.

- Polymers and coatings: The compound's ability to participate in polymerization reactions is valuable in material science.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Electronic Effects

Pharmacological and Physicochemical Properties

- Solubility : The nitro group may reduce aqueous solubility compared to piperazinyl or fluorophenyl analogs, which exhibit moderate solubility in polar solvents .

Biological Activity

2-Methyl-3-(3-nitrophenyl)propan-1-amine, also known as (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a propan-1-amine backbone with a 3-nitrophenyl substituent, which is crucial for its biological interactions.

The biological activity of 2-Methyl-3-(3-nitrophenyl)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can modulate various metabolic pathways, potentially resulting in antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that 2-Methyl-3-(3-nitrophenyl)propan-1-amine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives of this compound ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving the National Cancer Institute (NCI) 60 cell line panel, it was observed that derivatives of 2-Methyl-3-(3-nitrophenyl)propan-1-amine displayed significant cytotoxicity against various cancer cell lines. The growth inhibition (GI50) values varied widely, indicating selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Methyl-3-(3-nitrophenyl)propan-1-amine:

- Antimicrobial Evaluation :

-

Anticancer Studies :

- Research involving the NCI 60 cell line panel highlighted the compound's potential as a lead in drug development for cancer therapy, showing distinct patterns of activity compared to traditional chemotherapeutics .

- Specific derivatives exhibited GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines .

Data Table: Summary of Biological Activities

| Activity | Target Organisms/Cells | MIC/GI50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |

| Staphylococcus epidermidis | |||

| Anticancer | Various NCI 60 cell lines | 0.20 - 2.58 μM | Selective toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.